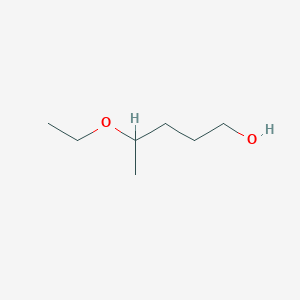
4-Ethoxypentan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxypentan-1-OL is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by the presence of an ethoxy group attached to the fourth carbon of a pentanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethoxypentan-1-OL can be synthesized through the reaction of 4-penten-1-ol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures a consistent yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-ethoxypentanal or 4-ethoxypentanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
4-Ethoxypentan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethoxypentan-1-OL involves its interaction with various molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. The pathways involved include oxidation-reduction reactions and substitution processes, which are facilitated by specific enzymes and catalysts.
Comparaison Avec Des Composés Similaires
4-Penten-1-ol: Similar structure but lacks the ethoxy group.
4-Methylpentan-1-ol: Contains a methyl group instead of an ethoxy group.
1,5-Pentanediol: Contains two hydroxyl groups instead of an ethoxy group.
Uniqueness: 4-Ethoxypentan-1-OL is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
121519-74-2 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
4-ethoxypentan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-3-9-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
GHMIQQBKYGPXLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


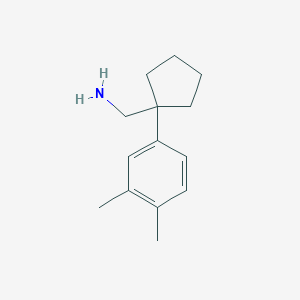
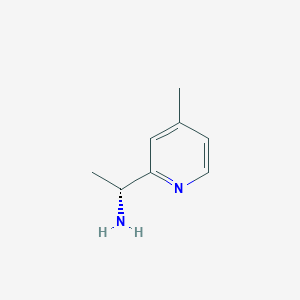
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
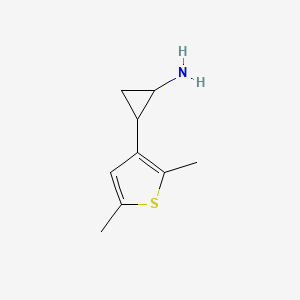
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
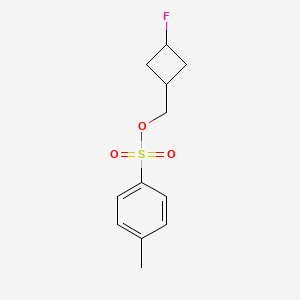
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
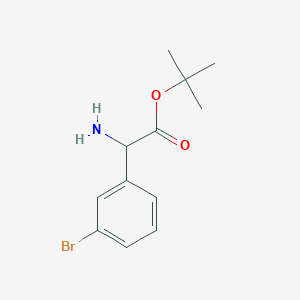
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
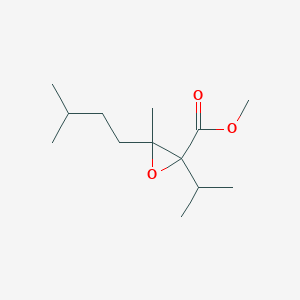

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
